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molecular formula C9H12O2 B8339860 Methyl norbornenecarboxylate

Methyl norbornenecarboxylate

Cat. No. B8339860
M. Wt: 152.19 g/mol
InChI Key: RNWDNEVYZAPIBG-UHFFFAOYSA-N
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Patent
US07312285B2

Procedure details

DCPD (dicyclopentadiene, Aldrich, 256.5 mL, 1.9 mol), methylacrylate (Aldrich, 405 mL, 4.5 mol), and hydroquinone (3.2 g, 0.03 mol) were put in a 2 L autoclave. After heating to 180° C., reaction was carried out for 5 hours while stirring at 300 rpm. After the reaction was completed, the reaction mixture was cooled down and transferred to a distillation unit. The reaction mixture was distilled at 1 torr using a vacuum pump at 50° C. to obtain the product (yield: 86%). The mole ratio (mol %) of exo-isomers to endo-isomers of the product was 41.1:58.9.
Name
Quantity
256.5 mL
Type
reactant
Reaction Step One
Quantity
405 mL
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
C1[CH:5]2[C@@H:6]3[CH:10]=[CH:9][C@H:8]([CH:4]2C=C1)[CH2:7]3.[CH3:11][O:12][C:13](=[O:16])C=C.C1(C=CC(O)=CC=1)O>>[CH3:11][O:12][C:13]([C:6]12[CH2:7][CH:8]([CH2:4][CH2:5]1)[CH:9]=[CH:10]2)=[O:16]

Inputs

Step One
Name
Quantity
256.5 mL
Type
reactant
Smiles
C1C=CC2C1[C@H]3C[C@@H]2C=C3
Step Two
Name
Quantity
405 mL
Type
reactant
Smiles
COC(C=C)=O
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
while stirring at 300 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled at 1 torr
CUSTOM
Type
CUSTOM
Details
at 50° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(=O)C12C=CC(CC1)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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